8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the purine core with 2-chlorobenzylamine under suitable conditions to form the desired product.
Alkylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-Bromophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
- 8-[(2-Fluorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Uniqueness
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.
Properties
IUPAC Name |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-10(2)9-23-13-14(22(3)17(25)21-15(13)24)20-16(23)19-8-11-6-4-5-7-12(11)18/h4-7H,1,8-9H2,2-3H3,(H,19,20)(H,21,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQUVNCTPYNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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